molecular formula C9H10F3N3O3 B11725818 Ethyl 3-[(2-cyanoacetamido)imino]-4,4,4-trifluorobutanoate

Ethyl 3-[(2-cyanoacetamido)imino]-4,4,4-trifluorobutanoate

Cat. No.: B11725818
M. Wt: 265.19 g/mol
InChI Key: YNLXOGBEIQKEGG-UHFFFAOYSA-N
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Description

Ethyl 3-[(2-cyanoacetamido)imino]-4,4,4-trifluorobutanoate is a synthetic organic compound with the molecular formula C9H10F3N3O3 . This compound is characterized by the presence of a cyanoacetamido group and trifluorobutanoate moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[(2-cyanoacetamido)imino]-4,4,4-trifluorobutanoate typically involves the reaction of ethyl cyanoacetate with amines under various conditions. One common method involves stirring ethyl cyanoacetate with amines at elevated temperatures, such as 70°C, for several hours . Another approach involves refluxing the reactants in ethanol in the presence of a base like piperidine .

Industrial Production Methods

Industrial production of this compound may involve solvent-free reactions or the use of high-boiling solvents to facilitate the reaction. The choice of method depends on the desired yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(2-cyanoacetamido)imino]-4,4,4-trifluorobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bases: Piperidine, pyridine

    Solvents: Ethanol, benzene, acetic acid

    Conditions: Reflux, elevated temperatures

Major Products Formed

The major products formed from these reactions include various heterocyclic compounds, such as pyridazines and pyridindiones .

Mechanism of Action

The mechanism of action of Ethyl 3-[(2-cyanoacetamido)imino]-4,4,4-trifluorobutanoate involves its ability to undergo various chemical reactions, leading to the formation of biologically active compounds. These compounds can interact with molecular targets such as enzymes and receptors, modulating their activity and resulting in therapeutic effects .

Properties

Molecular Formula

C9H10F3N3O3

Molecular Weight

265.19 g/mol

IUPAC Name

ethyl 3-[(2-cyanoacetyl)hydrazinylidene]-4,4,4-trifluorobutanoate

InChI

InChI=1S/C9H10F3N3O3/c1-2-18-8(17)5-6(9(10,11)12)14-15-7(16)3-4-13/h2-3,5H2,1H3,(H,15,16)

InChI Key

YNLXOGBEIQKEGG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=NNC(=O)CC#N)C(F)(F)F

Origin of Product

United States

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